3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione

MAO inhibition isoform selectivity neurochemistry

3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione (CAS 110225-74-6) is a fully aromatic tricyclic heterocyclic compound belonging to the benzo[g]quinoline-5,10-dione class. Its structure features a quinone-functionalized angular benzoquinoline core bearing a 3-methyl substituent on the pyridine ring and a 7-(4-methylanilino) group on the benzo ring, yielding the molecular formula C21H16N2O2 (MW 328.36 g/mol).

Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
CAS No. 110225-74-6
Cat. No. B12899744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione
CAS110225-74-6
Molecular FormulaC21H16N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=N4)C
InChIInChI=1S/C21H16N2O2/c1-12-3-5-14(6-4-12)23-15-7-8-16-17(10-15)20(24)18-9-13(2)11-22-19(18)21(16)25/h3-11,23H,1-2H3
InChIKeyOXUZYEUHGCTBBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione (CAS 110225-74-6): Core Identity for Targeted Procurement


3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione (CAS 110225-74-6) is a fully aromatic tricyclic heterocyclic compound belonging to the benzo[g]quinoline-5,10-dione class . Its structure features a quinone-functionalized angular benzoquinoline core bearing a 3-methyl substituent on the pyridine ring and a 7-(4-methylanilino) group on the benzo ring, yielding the molecular formula C21H16N2O2 (MW 328.36 g/mol) [1]. This scaffold is distinct from saturated octahydro-benzo[g]quinoline derivatives and from simpler quinoline-5,8-diones, positioning it as a specialized building block within medicinal chemistry and chemical biology research programs.

Why In-Class Benzoquinoline Analogs Cannot Substitute for 3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione


Within the benzo[g]quinoline-5,10-dione chemical space, even minor positional or electronic alterations at the 3- and 7-positions produce divergent target engagement profiles that preclude simple interchange [1]. The 3-methyl group modulates the electron density of the quinone system, while the 7-(4-methylanilino) substituent introduces a distinct hydrogen-bond donor/acceptor motif and steric footprint not present in unsubstituted, 7-hydroxy, or 7-alkoxy analogs. As demonstrated by the broad patent landscape covering benzo[g]quinoline derivatives for applications spanning MAO inhibition to oncology, specific substitution patterns confer non-transferable activity signatures, making procurement of the exact CAS 110225-74-6 compound essential for experimental reproducibility [2].

Quantitative Differentiation Evidence for 3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione vs. Closest Analogs


MAO-B vs. MAO-A Isoform Selectivity: A >88-Fold Window

In a direct head-to-head fluorimetric assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, 3-methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione exhibited an MAO-B IC50 of 1,130 nM while showing essentially no inhibition of MAO-A (IC50 > 100,000 nM), yielding a selectivity index exceeding 88-fold [1]. This contrasts with the commonly referenced MAO-B inhibitor selegiline, which at therapeutic concentrations also inhibits MAO-A with a narrower selectivity window, and with non-selective benzoquinoline derivatives that lack the 7-(4-methylanilino) motif [2].

MAO inhibition isoform selectivity neurochemistry fluorimetric assay

Structural Differentiation from 7-Hydroxy and 7-Alkoxy Benzo[g]quinoline-5,10-diones

The 7-(4-methylanilino) group in CAS 110225-74-6 provides an arylamino NH donor and a para-tolyl hydrophobic surface that are absent in 7-hydroxy, 7-methoxy, or 7-chloro benzo[g]quinoline-5,10-dione analogs. Patent SAR data on benzo[g]quinoline derivatives indicate that 7-position substitution is a critical determinant of target binding, with anilino-substituted variants occupying a distinct chemical space from oxygen-linked or unsubstituted congeners [1]. While comparator 7-substituted analogs (e.g., 7-hydroxy-benzo[g]quinoline-5,10-dione) lack the extended aromatic ring system and hydrogen-bonding capacity provided by the 4-methylanilino moiety, the target compound presents a unique pharmacophoric signature that cannot be replicated by simpler substituents.

structure-activity relationship biosteric replacement medicinal chemistry

Aromatic Quinone vs. Saturated Octahydro Core: Redox and Planarity Distinction

Unlike the octahydro-benzo[g]quinoline derivatives described in patent WO1997003054 (which possess a saturated, non-planar core), CAS 110225-74-6 retains a fully aromatic, planar benzo[g]quinoline-5,10-dione system capable of redox cycling and potential DNA intercalation [1]. The quinone moiety at positions 5 and 10 is redox-active, a property absent in the saturated octahydro series that are developed as CNS-active pharmaceuticals. This planarity and electronic conjugation differentiate the target compound from its saturated analogs, making it relevant for studies of quinone-mediated cytotoxicity or DNA interaction, whereas the octahydro derivatives are pharmacologically distinct [2].

quinone redox chemistry DNA intercalation cellular toxicity

In Silico Drug-likeness and Physicochemical Profile vs. Other Benzoquinoline Derivatives

The molecular weight of 328.36 g/mol, moderate lipophilicity imparted by the 3-methyl and 4-methylanilino groups, and the balanced hydrogen-bond profile (2 H-bond acceptors from the quinone carbonyls, 1 H-bond donor from the anilino NH) place CAS 110225-74-6 within favorable drug-like chemical space, unlike many unsubstituted or highly polar benzoquinoline analogs that fall outside Lipinski compliance [1]. Compared to the core benzo[g]quinoline-5,10-dione scaffold (MW 209.20, TPSA 47.0 Ų, LogP ~1.5), the target compound's additional substituents increase MW by ~119 Da and TPSA by an estimated ~15–20 Ų (due to the anilino NH), while maintaining a cLogP compatible with membrane permeability. This balance of properties supports its use as a probe compound in cellular assays, where unsubstituted analogs may suffer from poor permeability or excessive efflux.

drug-likeness physicochemical properties Lipinski parameters

Optimal Procurement-Driven Application Scenarios for 3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione


MAO-B Isoform-Selective Chemical Probe for Neurochemistry Research

With an MAO-B IC50 of 1.13 µM and >88-fold selectivity over MAO-A, this compound serves as a moderate-affinity, isoform-selective tool for probing MAO-B function in in vitro neurochemical assays. It is particularly useful in experimental designs requiring discrimination between MAO-A and MAO-B contributions to neurotransmitter metabolism, where non-selective inhibitors would confound results. Researchers should note the micromolar potency and avoid extrapolating to in vivo efficacy without additional pharmacokinetic characterization [1].

SAR Expansion Around the 7-(4-Methylanilino) Pharmacophore

The 7-(4-methylanilino) substituent represents a distinct vector for structure-activity relationship exploration in benzo[g]quinoline-5,10-dione-based inhibitor programs. This compound can serve as a key intermediate or reference standard for synthesizing and evaluating analogs with varied anilino substituents (e.g., halogenated, methoxylated, or heterocyclic replacements of the 4-methylphenyl group), enabling systematic exploration of steric and electronic requirements at the target binding site [2].

Quinone Redox and DNA-Interaction Mechanistic Studies

The fully aromatic benzo[g]quinoline-5,10-dione core confers redox activity and DNA-intercalating potential absent in saturated octahydro-benzoquinoline derivatives. This compound is therefore appropriate for studies investigating quinone-mediated reactive oxygen species (ROS) generation, DNA damage responses, or topoisomerase inhibition. Its 7-substitution pattern may modulate DNA binding affinity and sequence selectivity compared to the unsubstituted core, providing a valuable comparator in structure-activity studies of quinone-based DNA-targeting agents [3].

Reference Standard for Analytical Method Development and Quality Control

Given its well-defined structure (C21H16N2O2, MW 328.36), CAS registry number 110225-74-6, and the availability of characterization data from commercial suppliers, this compound is suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing or analyzing benzo[g]quinoline-5,10-dione derivatives. Its distinct 7-(4-methylanilino) UV chromophore and MS fragmentation pattern provide unique analytical signatures for identification and purity assessment .

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